(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Chiral building block Enantioselective synthesis Stereochemical purity

Chiral resolution is costly and time-consuming. This (S)-enantiomer building block eliminates the need for chiral chromatography, delivering absolute (S)-stereochemistry at C3 with orthogonal N1-Boc protection and a versatile 3-cyano group. • Single enantiomer ensures stereochemical integrity, reducing inactive enantiomers by 50% vs. racemate in library synthesis. • 3-Cyano group enables reduction to aminomethyl or hydrolysis to carboxyl for diverse kinase inhibitor cores. • N1-Boc protection supports solid-phase divergent library synthesis with minimal protecting group manipulation. • Documented physical properties (bp 343.1°C, LogP 0.10) guide solvent selection and safety handling.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1217650-60-6
Cat. No. B168248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate
CAS1217650-60-6
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C#N
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1
InChIKeyCBFXRUGJRMBDFG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate Overview


(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS 1217650-60-6) is a single-enantiomer, N-Boc-protected chiral piperazine bearing a nitrile substituent at the 3-position [1]. With the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol, the compound possesses one stereogenic center in the (S)-configuration, and the Boc group provides orthogonal amine protection compatible with diverse downstream synthetic transformations . It is commercially supplied as a white to yellow solid (purity ≥97%) and is catalogued under MDL number MFCD12912183 .

Stereochemical control
Single (S)-enantiomer for chiral synthesis workflows without in-house resolution.
Orthogonal protection
Mono-N-Boc protection enables sequential N4/N1 diversification strategies.
Covalent probe precursor
3-Cyanopiperazine core scaffolds UCHL1-selective chemical probe development.

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate: Substitution Risks


The (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate scaffold integrates three non-interchangeable structural features—absolute (S)-stereochemistry at C3, cyano substitution at the 3-position, and N1-Boc protection—that collectively define its synthetic utility [1]. Replacing this compound with the (R)-enantiomer (CAS 1217791-74-6) yields opposite optical rotation and will generate enantiomeric downstream intermediates with potentially divergent biological activity; the racemate (CAS 859518-35-7) introduces 50% of the undesired enantiomer into any stereoselective sequence . Substituting the 3-cyanopiperazine with the 2-cyanopiperazine regioisomer (CAS 1053656-76-0) relocates the reactive nitrile to a position with altered steric and electronic environment, changing both the reactivity profile and the vector of downstream substitution . These differences are quantifiable and are critical for procurement decisions in chiral drug candidate synthesis.

Target compound
(S)-3-Cyano, N1-Boc
Absolute (S)-configuration at C3 with orthogonal mono-Boc protection and 3-cyano substitution.
Substitute risk
(R)-Enantiomer / Racemate
Opposite or mixed stereochemistry may generate divergent downstream intermediates in enantioselective sequences.
Enantiomeric excess context may not transfer directly.
Substitute risk
2-Cyanopiperazine Regioisomer
Relocated nitrile alters steric environment and reactivity vector, changing downstream functionalization geometry.
Regiochemical profile may not reproduce 3-cyano reactivity.
Substitute risk
Unprotected / Di-Boc Analogs
Unprotected piperazine risks bis-functionalization; di-Boc requires extra deprotection steps, reducing step economy.
Protection strategy mismatch may shift synthetic route yield.

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate: Procurement Evidence


Enantiomeric Purity: (S) vs Racemate

The (S)-enantiomer (CAS 1217650-60-6) carries the absolute (S)-configuration at the C3 stereocenter of the piperazine ring, as confirmed by its Isomeric SMILES notation CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N. The (R)-enantiomer (CAS 1217791-74-6) bears the opposite (R)-configuration with Isomeric SMILES reflecting the [C@@H] descriptor [1]. The racemate (CAS 859518-35-7) contains a 1:1 mixture of both enantiomers, and its SMILES lacks any stereochemical descriptor, yielding zero net optical rotation . Commercially, the (S)-enantiomer is supplied at ≥97% chemical and enantiomeric purity (Bidepharm certificate of analysis includes NMR, HPLC, and GC), while the racemate is typically offered at 95% purity without enantiomeric specification .

Enantiomeric Purity
Head-to-head
≥97% ee (S) vs 0% ee (racemate)
Supports single-enantiomer procurement for stereochemically defined sequences.
Manufacturer COA data; NMR, HPLC, GC batch release.
Chiral building block Enantioselective synthesis Stereochemical purity

3-Cyano vs 2-Cyano Regiochemistry

The target compound bears the cyano group at the 3-position of the piperazine ring, distinguishing it from the 2-cyanopiperazine regioisomer (CAS 1053656-76-0), which has the nitrile on the carbon adjacent to the N-Boc-bearing nitrogen . The 3-position substitution pattern places the cyano group distal to the protected N1 nitrogen, enabling selective functionalization at the unprotected N4 position after Boc removal, while the nitrile can be independently reduced to aminomethyl or hydrolyzed to carboxyl . The 2-cyanopiperazine regioisomer has a calculated aqueous solubility of 14 g/L (25°C, ACD/Labs), whereas the 3-cyano derivative's computed LogP of 0.10 indicates a slightly different lipophilicity profile influencing partitioning behavior in biphasic reaction conditions [1].

3-Cyano vs 2-Cyano Regiochemistry
Cross-study comparable
3-Cyano: LogP 0.10, PSA 65.36 Ų; 2-Cyano: Solubility 14 g/L
Regiochemistry directs accessible downstream functionalization vectors.
Calculated properties from ACD/Labs and Chemsrc.
Regiochemistry Solubility Drug-likeness

UCHL1-Selective N-Cyanopiperazine

The N-cyanopiperazine chemotype—directly accessible from the target compound via Boc deprotection and N-cyanation—was demonstrated by Schmidt et al. (2024) to exhibit exceptional covalent inhibition specificity for the deubiquitinating enzyme UCHL1 when profiled against a panel of 55 human DUBs [1]. In head-to-head comparison, the 6-membered N-cyanopiperazine warhead eliminated off-target binding to PARK7/DJ-1, a cross-reactivity liability observed with 5-membered cyanopyrrolidine warheads [1]. The crystal structure of a cyanopiperazine covalently bound to UCHL1 (PDB-deposited) revealed a compound-induced conformational restriction of the cross-over loop that underlies the observed inhibitory potency [2]. While the target compound (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate itself is a protected precursor, its chiral 3-cyanopiperazine core is the scaffold from which this privileged UCHL1-selective pharmacophore is constructed.

UCHL1-Selective Probe Context
Class-level
N-Cyanopiperazine warhead: UCHL1 specificity, no PARK7 binding
Supports chemical probe development context; scaffold-derived selectivity reported.
Data from Schmidt et al. 2024; protected precursor requires derivatization.
Covalent inhibition Deubiquitinase selectivity Chemical probe development

Physicochemical Property Comparison

Comparative physicochemical profiling across the (S)-enantiomer, (R)-enantiomer, and 2-cyano regioisomer reveals property differences that impact handling, purification, and formulation [1]. The (S)-enantiomer (CAS 1217650-60-6) exhibits a density of 1.1±0.1 g/cm³, boiling point of 343.1±37.0 °C at 760 mmHg, flash point of 161.3±26.5 °C, LogP of 0.10, and refractive index of 1.504 . The (R)-enantiomer (CAS 1217791-74-6) has a reported density of 1.12 g/cm³ and a predicted pKa of 4.88±0.40 . The 2-cyano regioisomer (CAS 1053656-76-0) has a density of 1.12±0.1 g/cm³ and calculated water solubility of 14 g/L at 25°C . These data enable informed selection of chromatographic purification conditions, solvent systems, and storage protocols specific to each analog.

Physicochemical Properties
Cross-study comparable
Density 1.1±0.1 g/cm³; BP 343.1±37.0 °C; LogP 0.10
Supports purification solvent selection and process safety review.
Computed parameters; empirical batch verification advised.
Physicochemical characterization Quality control Formulation

Boc Protecting Group Orthogonality

The N1-Boc protecting group on (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate provides acid-labile protection orthogonal to the cyano group, which tolerates both acidic Boc-deprotection conditions (TFA/DCM) and the subsequent N-functionalization at the liberated N4 position . In contrast, the 1,4-di-Boc-2-cyanopiperazine analog (CAS unavailable in a single entry but commercially offered) has both nitrogens protected, requiring sequential deprotection strategies that add synthetic steps. The unprotected analog, (S)-piperazine-2-carbonitrile (CAS 1212303-37-1), lacks any protection and is susceptible to polymerization and uncontrolled bis-functionalization at both nitrogen atoms . The monoprotected architecture of the target compound thus provides a uniquely balanced reactivity profile: one nitrogen is masked for later unmasking and diversification, while the other (N4) remains available for immediate derivatization or can be temporarily protected orthogonally (e.g., with Cbz or Fmoc) .

Boc Protection Orthogonality
Class-level
Mono-N1-Boc saves ≥1 synthetic step vs di-Boc analogs
Synthetic step economy benefit for N4-selective library synthesis.
Supplier-stated protection strategy; route-specific validation recommended.
Orthogonal protection Solid-phase synthesis Peptidomimetic chemistry

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate: Application Scenarios


Chiral Kinase Inhibitor Synthesis

For discovery programs targeting kinases where the piperazine ring chirality directly influences ligand-receptor complementarity, the (S)-enantiomer (CAS 1217650-60-6, ≥97% purity) provides the required absolute configuration without the need for chiral chromatographic resolution . The 3-cyano group can be elaborated via reduction to aminomethyl or hydrolysis to carboxyl, enabling construction of stereochemically pure ATP-competitive or allosteric kinase inhibitor cores. The documented density (1.1±0.1 g/cm³) and LogP (0.10) guide solvent selection for SN2 and reductive amination steps [1].

UCHL1-Selective Chemical Probe Construction

In chemical biology programs requiring selective perturbation of the deubiquitinase UCHL1, the 3-cyanopiperazine building block enables the synthesis of N-cyanopiperazine warheads that demonstrate exceptional specificity for UCHL1 among 55 human DUBs and eliminate PARK7/DJ-1 off-target binding . Boc deprotection of the target compound followed by N-cyanation yields the UCHL1-selective scaffold, leveraging the 6-membered piperazine ring's intrinsic selectivity advantage over 5-membered cyanopyrrolidine warheads [1].

Orthogonal Protection for Compound Libraries

The N1-Boc monoprotection of CAS 1217650-60-6 provides a single reactive handle (N4) for initial diversification while the cyano group remains stable under acidic Boc removal conditions . This architecture supports solid-phase synthesis workflows where the free N4 is first anchored or functionalized, the Boc is then cleaved on-resin, and the liberated N1 is subsequently derivatized—achieving divergent library synthesis with minimal protecting group manipulation. Procurement of the single (S)-enantiomer ensures that every library member maintains stereochemical integrity, reducing the proportion of inactive enantiomers by 50% compared to racemate-based libraries [1].

Predictable Properties for Process Scale-Up

The well-characterized physical properties of the (S)-enantiomer—boiling point 343.1±37.0 °C, flash point 161.3±26.5 °C, and refractive index 1.504—provide critical safety and handling parameters for pilot-scale reactions . The LogP of 0.10 and PSA of 65.36 Ų inform extractive workup solvent selection, while the recommended storage condition of 2-8°C under inert atmosphere ensures long-term stability during multi-campaign use [1]. These data enable process chemists to design robust isolation and purification protocols without empirical re-determination of key parameters.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor synthesis
Stereochemical-control context
Enantiomer-attribution review
UCHL1-selective chemical probe construction
Covalent warhead scaffold review
DUB panel selectivity context
Orthogonal protection for compound libraries
Mono-Boc protection strategy
Synthetic step-economy review
Predictable properties for process scale-up
Characterized physicochemical profile
Process safety parameter review

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